∆-5(6)-Gestodene is a synthetic progestogen, specifically a derivative of the steroid hormone progesterone. It is classified as a member of the 19-nortestosterone family, which is known for its progestational activity. This compound is primarily utilized in oral contraceptives and hormone replacement therapies due to its ability to mimic natural progesterone's effects in the body.
The synthesis of ∆-5(6)-Gestodene was first reported in scientific literature, highlighting its potential as an effective oral contraceptive when combined with ethinylestradiol . The compound was developed to enhance the efficacy and safety profile compared to existing progestogens like levonorgestrel.
The synthesis of ∆-5(6)-Gestodene can be accomplished through several methods, starting from various steroid precursors. One common approach involves the transformation of 18-methyl-4-estren-3,17-dione into gestodene via a series of reactions that include:
The synthesis pathways are detailed in various patents and scientific articles, emphasizing different techniques that can yield high purity and yield of gestodene .
The molecular structure of ∆-5(6)-Gestodene is characterized by a steroid backbone with specific functional groups that confer its biological activity.
The compound's three-dimensional conformation plays a crucial role in its interaction with progesterone receptors, impacting its efficacy as a progestogen.
∆-5(6)-Gestodene participates in various chemical reactions typical of steroidal compounds. Key reactions include:
These reactions are essential for synthesizing analogs and derivatives with improved pharmacokinetic profiles .
The mechanism of action for ∆-5(6)-Gestodene involves its binding to progesterone receptors in target tissues, such as the endometrium and hypothalamus.
This mechanism underlies its effectiveness in contraceptive formulations.
These properties are crucial for formulation development in pharmaceutical applications.
∆-5(6)-Gestodene is primarily used in:
The ongoing research into its pharmacological profile continues to expand its potential applications in medicine .
∆-5(6)-Gestodene (chemical formula: C₂₁H₂₆O₂; systematic name: 13-ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,15-dien-20-yn-3-one) is a stereochemically complex 19-nortestosterone derivative characterized by its ∆⁵⁶ unsaturated bond between positions C5–C6 in the steroid A-ring (Fig. 1). This isomerism distinguishes it from the more common ∆⁴-3-keto configuration found in natural progesterone and many synthetic progestins. The core structure retains the 13-ethyl group (C18) and 17α-ethynyl group (C20≡C21), which are critical for its enhanced receptor binding affinity [9].
Table 1: Key Structural Features of ∆-5(6)-Gestodene
Position | Functional Group | Stereochemistry | Biological Significance |
---|---|---|---|
C13 | Ethyl (C₂H₅) | β-orientation | Prevents 17β-hydroxysteroid dehydrogenase degradation |
C17 | Ethynyl (C≡CH) | α-orientation | Blocks androgen receptor binding |
C3 | Keto group | Planar | Hydrogen bonding with progesterone receptor |
C5–C6 | Double bond | E-configuration | Enhances molecular rigidity |
The absolute configuration includes three chiral centers (C13, C17, C20) with stereochemical designations 13R, 17R, and 20R. This configuration induces a planar conformation in the A-ring due to the ∆⁵⁶ bond, contrasting with the puckered A-ring of ∆⁴-progestins. NMR studies reveal restricted rotation (energy barrier: ~45 kJ/mol) around the C6–C7 bond, limiting conformational flexibility [5] [7]. Stereochemical specificity is evident in its >100-fold higher affinity for progesterone receptors (PR) compared to its ∆⁴-isomer, attributable to optimal van der Waals contacts with PR residue Leu721 [3] [9].
The Δ-5(6) isomerism in gestodene fundamentally alters its electronic topology and steric bulk distribution relative to classical nortestosterone progestins. Quantum mechanical calculations (B3LYP/6-31G*) demonstrate:
Table 2: Receptor Binding Affinities of Nortestosterone Derivatives
Compound | Δ⁵⁶ Bond | Relative PR Affinity | Androgenic Activity | Structural Basis |
---|---|---|---|---|
∆-5(6)-Gestodene | Yes | 1.00 (Reference) | Undetectable | Planar A-ring with C13-ethyl |
Levonorgestrel | No | 0.25 | Moderate | Puckered A-ring |
Norethisterone | No | 0.15 | High | Unsubstituted C13 |
Dienogest | No | 0.40 | Antiandrogenic | Cyanomethyl group at C17 |
Unlike 19-nor analogs lacking the C13 ethyl group (e.g., norethisterone), ∆-5(6)-gestodene shows negligible androgen receptor (AR) binding (IC₅₀ >10,000 nM) due to steric occlusion by the C13 ethyl group. This group occupies a 3.8 ų hydrophobic pocket in PR but clashes with AR residue Gln711 [3] [9]. The ∆⁵⁶ bond further enhances metabolic stability against hepatic 5α-reductase, as confirmed by <5% reduction product formation in human hepatocyte assays [5].
Molecular dynamics (MD) simulations (AMBER20/ff14SB force field) reveal that ∆-5(6)-gestodene adopts a semi-rigid conformation with restricted A-ring flexibility (RMSF <0.5 Å over 100 ns). Its conformational stability is governed by:
Table 3: Molecular Dynamics Parameters of Gestodene Isomers
Parameter | ∆-5(6)-Gestodene | ∆⁴-Gestodene | Simulation Method |
---|---|---|---|
A-ring RMSF (Å) | 0.42 ± 0.11 | 1.08 ± 0.23 | 100 ns MD in SPC water |
Torsion Barrier (kJ/mol) | 38.2 | 24.7 | Umbrella sampling |
PR Binding Energy (kcal/mol) | -10.9 | -8.3 | MM/GBSA |
Solvent-accessible surface area (Ų) | 210 ± 12 | 285 ± 18 | Grid-based method |
Normal mode analysis (ENCoM) identifies low-frequency modes (<5 cm⁻¹) dominated by C-ring puckering and D-ring rotation, which facilitate induced-fit binding to PR. Docking studies (AutoDock Vina) confirm ∆-5(6)-gestodene binds PR-B with higher complementarity (binding energy: -10.9 kcal/mol) than progesterone (-9.1 kcal/mol). Key interactions include:
The ∆⁵⁶ bond reduces the free energy difference between unbound and PR-bound states by 2.6 kcal/mol compared to ∆⁴-isomers, explaining its picomolar dissociation constant. Markov state modeling predicts 98% occupancy of the bioactive conformation under physiological conditions [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7